2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 380435-06-3 . It has a molecular weight of 284.34 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The IUPAC Name for the compound is 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]benzoic acid . The InChI Code is 1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis
The compound is a white powder with a molecular weight of 284.34 . It is stored at room temperature .Scientific Research Applications
Organic Synthesis and Functionalization : A study by Bagdi et al. (2015) demonstrated the use of imidazo[1,2-a]pyridines in iodine-catalyzed regioselective sulfenylation, a crucial process in organic synthesis. This method facilitates the creation of a diverse library of 3-sulfanylimidazopyridines, highlighting its potential in developing novel compounds with broad functionalities (Bagdi, Mitra, Ghosh, & Hajra, 2015).
Antituberculosis Activity : Research by Kaplancıklı et al. (2008) explored new hydrazide derivatives of imidazo[1,2-a]pyridine for their antituberculosis activity. This study underscores the potential of these compounds in addressing drug-resistant mycobacterial pathogens, especially Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).
Development of Novel Compounds : Lifshits et al. (2015) discussed various methods for producing popular 2-aminopyridines, a key component in constructing the bicyclic imidazo[1,2-a]pyridine structure. Their research contributes to the development of new methods for synthesizing compounds that incorporate the imidazo[1,2-a]pyridine moiety (Lifshits, Ostapchuk, & Brel, 2015).
Catalysis and Chemical Reactions : Zhu et al. (2018) presented a three-component reaction involving imidazo[1,2-a]pyridine derivatives, showcasing an effective strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This demonstrates the versatility of these compounds in catalysis and chemical synthesis (Cui, Zhu, Li, & Cao, 2018).
Antimicrobial and Antileishmanial Activities : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives by coupling with diversely substituted benzoic acids, which were then evaluated for their antileishmanial activity. This research highlights the potential of these compounds in combating Leishmania strains, a significant concern in tropical medicine (Rodriguez, Gutiérrez, Domínguez, Peixoto, Fernández, Rodríguez, Deffieux, Rojas, Quideau, Pouységu, & Charris, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to interact with various targets, including γ-aminobutyric acid receptors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to influence various biochemical pathways, including those involving γ-aminobutyric acid receptors .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to have various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAVIAGQTYCOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.